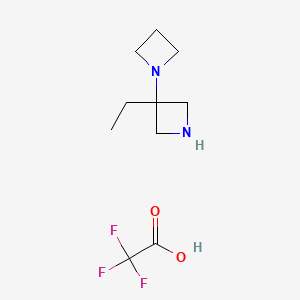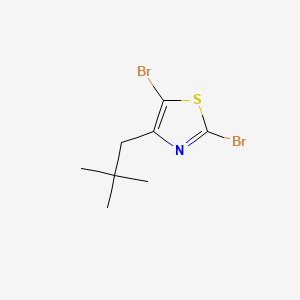
3'-Ethyl-1,3'-biazetidine,trifluoroaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Ethyl-1,3’-biazetidine, trifluoroacetic acid is a compound that combines the structural features of biazetidine and trifluoroacetic acid. Biazetidines are known for their unique ring structure, which can impart interesting chemical properties. Trifluoroacetic acid, on the other hand, is a strong acid widely used in organic synthesis due to its ability to facilitate various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Ethyl-1,3’-biazetidine, trifluoroacetic acid typically involves the reaction of biazetidine derivatives with trifluoroacetic acid. One common method involves the use of strong acid catalysts to facilitate the reaction between biazetidine and trifluoroacetic acid under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3’-Ethyl-1,3’-biazetidine, trifluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrosilanes and other reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrosilanes and strong acids are often used for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
3’-Ethyl-1,3’-biazetidine, trifluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to facilitate various chemical transformations.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and other biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-Ethyl-1,3’-biazetidine, trifluoroacetic acid involves its interaction with molecular targets and pathways. The trifluoroacetic acid component can act as a strong acid, facilitating protonation and other acid-catalyzed reactions. The biazetidine ring structure can interact with various molecular targets, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic acid: Known for its strong acidity and wide use in organic synthesis.
Biazetidine derivatives: Compounds with similar ring structures that exhibit unique chemical properties.
Uniqueness
3’-Ethyl-1,3’-biazetidine, trifluoroacetic acid is unique due to its combination of biazetidine and trifluoroacetic acid, which imparts both strong acidity and interesting ring structure properties. This combination allows for a wide range of chemical reactions and applications that are not possible with either component alone .
Properties
Molecular Formula |
C10H17F3N2O2 |
|---|---|
Molecular Weight |
254.25 g/mol |
IUPAC Name |
3-(azetidin-1-yl)-3-ethylazetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H16N2.C2HF3O2/c1-2-8(6-9-7-8)10-4-3-5-10;3-2(4,5)1(6)7/h9H,2-7H2,1H3;(H,6,7) |
InChI Key |
FECZCCTZVDJHPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNC1)N2CCC2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde](/img/structure/B13583370.png)
![(1S,2R,3S,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13583385.png)



![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-aminedihydrochloride](/img/structure/B13583406.png)



![2-Bromo-1-[2-(difluoromethoxy)phenyl]ethanol](/img/structure/B13583419.png)
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-1H-pyrazol-3-amine](/img/structure/B13583421.png)



